2-(3-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide
Description
2-(3-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide is an organic compound that features a chlorophenyl group and a pyrazolyl group linked by an acetamide moiety
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-3-1-2-8(4-9)5-11(16)15-10-6-13-14-7-10/h1-4,6-7H,5H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQWVALTYIIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of 3-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.
Conversion to 3-chlorophenylacetyl chloride: This is done using thionyl chloride or oxalyl chloride.
Amidation with 1H-pyrazol-4-amine: The final step involves reacting 3-chlorophenylacetyl chloride with 1H-pyrazol-4-amine in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nitrating agents.
Major Products:
Oxidation: Products may include hydroxylated derivatives.
Reduction: Products may include amines or alcohols.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound could modulate signaling pathways such as the cyclooxygenase pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
- 2-(3-chlorophenyl)-N-(1H-pyrazol-3-yl)acetamide
- 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide
- 2-(3-chlorophenyl)-N-(1H-pyrazol-5-yl)acetamide
Comparison:
- Structural Differences : The position of the pyrazole ring or the chlorine atom can significantly affect the compound’s reactivity and biological activity.
- Uniqueness : 2-(3-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
